molecular formula C11H15NO2 B14510637 2-(Azepan-2-ylidene)cyclopentane-1,3-dione CAS No. 62687-00-7

2-(Azepan-2-ylidene)cyclopentane-1,3-dione

Cat. No.: B14510637
CAS No.: 62687-00-7
M. Wt: 193.24 g/mol
InChI Key: VOUMTEOSDUVHMK-UHFFFAOYSA-N
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Description

2-(Azepan-2-ylidene)cyclopentane-1,3-dione is a chemical compound characterized by a cyclopentane ring fused with an azepane ring

Chemical Reactions Analysis

2-(Azepan-2-ylidene)cyclopentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Azepan-2-ylidene)cyclopentane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Industry: It may be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-ylidene)cyclopentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

2-(Azepan-2-ylidene)cyclopentane-1,3-dione can be compared with other similar compounds, such as:

Properties

CAS No.

62687-00-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-hydroxy-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)cyclopent-2-en-1-one

InChI

InChI=1S/C11H15NO2/c13-9-5-6-10(14)11(9)8-4-2-1-3-7-12-8/h13H,1-7H2

InChI Key

VOUMTEOSDUVHMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)C2=C(CCC2=O)O

Origin of Product

United States

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